Cyclamiretin A

Description

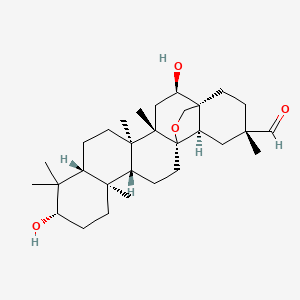

Cyclamiretin A is a triterpenoid saponin aglycone (type I) predominantly isolated from plants in the Ardisia genus (Myrsinaceae) and Cyclamen species (Primulaceae) . Structurally, it belongs to the pentacyclic triterpene class, characterized by a cyclamiretane skeleton with hydroxyl groups at specific positions (e.g., C-3, C-16, and C-28) . The compound is often glycosylated with complex oligosaccharide chains, such as arabinose, glucose, xylose, and rhamnose units, which significantly influence its bioactivity and solubility .

This compound exhibits notable pharmacological properties, including cytotoxicity against cancer cell lines (e.g., murine B16 melanoma and human sarcoma XC cells) . Its isolation typically involves methanol extraction followed by chromatographic purification using silica gel, Sephadex LH-20, or ODS columns . Physicochemically, it is amorphous, resinous, and highly poisonous, with solubility in alcohols but insolubility in water and nonpolar solvents .

Properties

CAS No. |

5172-34-9 |

|---|---|

Molecular Formula |

C30H48O4 |

Molecular Weight |

472.7 g/mol |

IUPAC Name |

(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R,20S)-2,10-dihydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |

InChI |

InChI=1S/C30H48O4/c1-24(2)19-7-11-27(5)20(26(19,4)10-9-22(24)32)8-12-30-21-15-25(3,17-31)13-14-29(21,18-34-30)23(33)16-28(27,30)6/h17,19-23,32-33H,7-16,18H2,1-6H3/t19-,20+,21+,22-,23+,25-,26-,27+,28-,29+,30-/m0/s1 |

InChI Key |

UBWMMEPLQFWYCH-GFRLSDCRSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC45C3(CC(C6(C4CC(CC6)(C)C=O)CO5)O)C)C)C |

Isomeric SMILES |

C[C@@]1(CC[C@@]23CO[C@]4([C@@H]2C1)CC[C@@H]5[C@]6(CC[C@@H](C([C@@H]6CC[C@]5([C@@]4(C[C@H]3O)C)C)(C)C)O)C)C=O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC45C3(CC(C6(C4CC(CC6)(C)C=O)CO5)O)C)C)C |

Synonyms |

cyclamiretin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Related Compounds

Key Observations :

- Glycosylation: this compound’s branched sugar chain (e.g., xylose-glucose-arabinose) enhances its amphiphilicity, facilitating membrane interaction in cytotoxicity assays . In contrast, ginsenosides have simpler glycosylation, contributing to their neuroprotective effects rather than cytotoxicity .

- Aglycone Modifications : Unlike isocyclamin (Type II aglycone with a C-16 aldehyde), this compound retains hydroxyl groups at C-16 and C-28, critical for binding to cellular targets .

Pharmacological Activity Comparison

This compound and its glycosylated derivatives demonstrate distinct bioactivities compared to analogs:

Table 2: Cytotoxic Activity of this compound Derivatives vs. Related Compounds

Key Findings :

- Potency : this compound derivatives (e.g., LTS-4) exhibit lower IC₅₀ values than most analogs, indicating higher cytotoxicity .

- Mechanistic Diversity: While this compound induces apoptosis via mitochondrial pathways, ginsenosides primarily modulate immune responses .

Extraction and Solubility Profiles

Table 3: Extraction and Physicochemical Properties

Notable Differences:

- This compound’s insolubility in water necessitates alcohol-based extraction, whereas protodioscin (a steroidal saponin) is water-soluble due to its polar aglycone .

Chromatographic Behavior

Table 4: TLC Detection Methods

| Compound | Reagent | Detection Wavelength (nm) | Reference |

|---|---|---|---|

| This compound | Vanillin-HClO₄ | 560 | |

| Ginsenosides | Vanillin-H₂SO₄ | 544 | |

| Protodioscin | Ehrlich reagent | 515 |

Insight :

- This compound’s distinct red coloration with vanillin-HClO₄ aids in its identification, contrasting with ginsenosides’ pink hues .

Q & A

Q. What methodologies identify protein targets of this compound in complex cellular environments?

- Methodological Answer : Apply chemical proteomics (activity-based protein profiling) with biotinylated this compound probes. Perform pull-down assays followed by streptavidin affinity purification and LC-MS/MS. Confirm target engagement via surface plasmon resonance (SPR) or microscale thermophoresis (MST) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.